![molecular formula C8H11Br B2760339 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane CAS No. 88953-75-7](/img/structure/B2760339.png)
3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
カタログ番号:
B2760339
CAS番号:
88953-75-7
分子量:
187.08
InChIキー:
VCVPGKVTMIJZMZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” is a derivative of tricyclo[2.2.1.02,6]heptane, which is a type of cycloalkane . Cycloalkanes are types of hydrocarbon molecules that contain a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a tricyclic system with a bromomethyl group attached . The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, similar compounds have a molecular weight of around 136.2340 .科学的研究の応用
Radical Generation and Reactivity Studies
- Radical Generation and Reactivity : Research conducted by Binmore et al. (1994) explored the generation of tricyclo[3.1.1.03,6]hept-6-yl radicals through bromine abstraction, observing their reactions and finding that despite high ring strain, these radicals did not readily rearrange but engaged in bimolecular combination reactions and hydrogen abstraction. This study provides insight into the stability and reactivity of related bromomethyl tricyclo compounds, offering a foundation for understanding their behavior in various chemical environments Binmore et al., 1994.
Valence Isomerization
- Valence Isomerization and Thermal Stability : Roedig and Försch (1978) described the synthesis and valence isomerization of perhalogenated 4-methylene-bicyclo[3.2.0]hepta-2,6-dienes, which undergo reversible transformations to more stable aromatic products upon thermal treatment. This work highlights the potential of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane derivatives for studying valence isomerization processes and the thermal stability of complex organic structures Roedig & Försch, 1978.
Cycloaddition and Rearrangement Reactions
- Cycloadduct Formation and Rearrangement : Christl and Braun (1989) explored the formation of cycloadducts from tricyclo[4.1.0.02-7]hepta-3,4-diene with styrene and 1,3-butadiene, which rearrange to cyclohepta-triene derivatives upon thermolysis. This study suggests the utility of this compound and its analogs in generating complex structures through cycloaddition and subsequent rearrangement, expanding the toolkit for synthetic organic chemistry Christl & Braun, 1989.
Molecular Design and Interaction Studies
- Molecular Design and Anion Selection : Garratt et al. (1998) demonstrated the synthesis of tri- and hexa-cations from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, investigating their interaction with polyanions. This research provides insights into the design and properties of molecules based on bromomethylated frameworks for selective anion interaction, which could have implications for sensing, separation, and catalysis Garratt et al., 1998.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)tricyclo[2.2.1.02,6]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGKVTMIJZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid
Cat. No.: B2760256
CAS No.: 93618-41-8
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((...
Cat. No.: B2760259
CAS No.: 2034511-38-9
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-py...
Cat. No.: B2760260
CAS No.: 1396632-14-6
2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide
Cat. No.: B2760261
CAS No.: 1877524-95-2

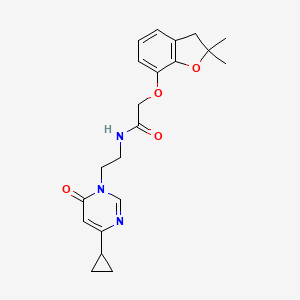
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine](/img/structure/B2760260.png)
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)

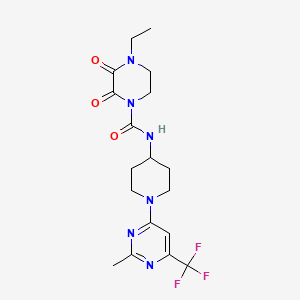
![7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2760269.png)
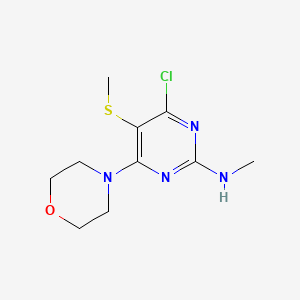
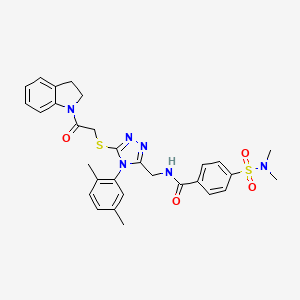
![5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2760272.png)

![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide](/img/structure/B2760274.png)
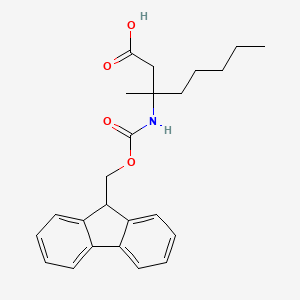
![7-Fluoro-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2760279.png)
